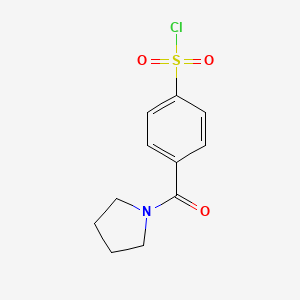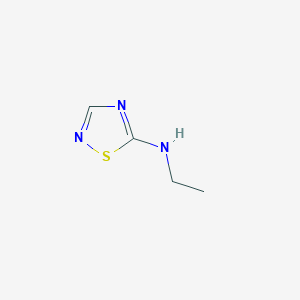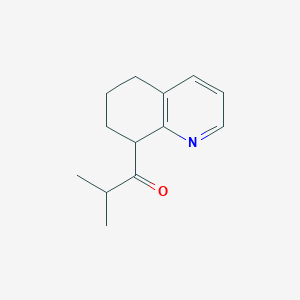
4-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C11H12ClNO3S It is used primarily in research settings, particularly in the fields of chemistry and biology
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride typically involves the reaction of 4-(Pyrrolidine-1-carbonyl)benzenesulfonyl chloride with thionyl chloride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the process. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as distillation, crystallization, and filtration to achieve high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.
Aplicaciones Científicas De Investigación
4-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific target and context.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride
- 3-fluoro-4-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride
Uniqueness
4-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C11H12ClNO3S |
|---|---|
Peso molecular |
273.74 g/mol |
Nombre IUPAC |
4-(pyrrolidine-1-carbonyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C11H12ClNO3S/c12-17(15,16)10-5-3-9(4-6-10)11(14)13-7-1-2-8-13/h3-6H,1-2,7-8H2 |
Clave InChI |
BKZQSICUAKTKCK-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Imidazo[1,5-a]pyridine, 1-bromo-3-(1,1-dimethylethyl)-](/img/structure/B12111793.png)


![2-{[(Piperidin-4-yl)oxy]methyl}quinoline](/img/structure/B12111798.png)

![methyl 2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12111816.png)


![benzyl N-[1-[(1-amino-1-oxopropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12111835.png)
![6,7-Dihydro-2H-pyrrolo[2,1-c][1,2,4]triazole-3(5H)-thione](/img/structure/B12111839.png)
![4-[(E)-Phenylimino]-thiazolidin-2-one](/img/structure/B12111845.png)
![(5Z)-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12111849.png)

